3-Amino-6-methylpyridin-2-ol
Overview
Description
3-Amino-6-methylpyridin-2-ol is a chemical compound with the CAS Number: 52334-79-9 . It has a molecular weight of 124.14 . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular structure of 3-Amino-6-methylpyridin-2-ol can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) and microcrystal electron diffraction (MicroED) . These methods can provide detailed information about the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
3-Amino-6-methylpyridin-2-ol is a powder that is stored at room temperature . It has a molecular weight of 124.14 .Scientific Research Applications
Hydration Products and Crystal Structure Analysis :
- 2-Amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate, a derivative of 3-Amino-6-methylpyridin-2-ol, forms two-dimensional networks of hydrogen-bonded ions and exhibits π-π interactions between cations, as demonstrated in crystallography studies (Waddell, Hulse & Cole, 2011).
Ligand Discovery and Protein Crystallography :
- 3-Amino-2-methylpyridine derivatives, related to 3-Amino-6-methylpyridin-2-ol, were identified as ligands of the BAZ2B bromodomain, validated through protein crystallography (Marchand, Lolli & Caflisch, 2016).
Antimicrobial Activity :
- Compounds like [Ag(2-amino-3-methylpyridine)(2)]NO(3) exhibit considerable antimicrobial activity against various bacteria and yeasts, suggesting potential therapeutic applications (Abu-Youssef et al., 2010).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes :
- Derivatives like 2-amino-6-methylpyridinium 2-hydroxy-5-sulfonatobenzoate show significant inhibitory activity on human carbonic anhydrase isoenzymes, suggesting their potential as enzyme inhibitors (Yenikaya et al., 2011).
Synthesis of Novel Compounds and Fluorescence Probes :
- Synthesis of various derivatives like 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and their application as fluorescence probes for biological pathways have been explored (Prior et al., 2014).
Antiangiogenic and Antitumor Activities :
- Certain analogs of 6-amino-2,4,5-trimethylpyridin-3-ols have shown high levels of antiangiogenic and antitumor activities, indicating their potential as antiangiogenic agents (Kim et al., 2014).
Crystal and Molecular Structure Analysis :
- Studies on organic acid-base salts from 2-amino-6-methylpyridine have provided insights into their crystal and molecular structures, which have implications for the design of new materials (Thanigaimani et al., 2015).
Sensing and Imaging Applications :
- Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been used for selective recognition of aluminum ion and bacterial cell imaging, demonstrating their potential in sensing and imaging technologies (Yadav & Singh, 2018).
Safety And Hazards
properties
IUPAC Name |
3-amino-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-5(7)6(9)8-4/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTKLLIHUWHIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569014 | |
Record name | 3-Amino-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methylpyridin-2-ol | |
CAS RN |
52334-79-9 | |
Record name | 3-Amino-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-6-methylpyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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